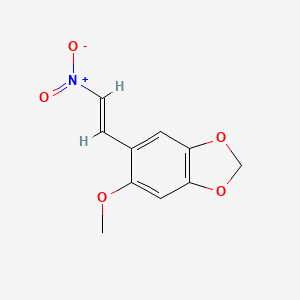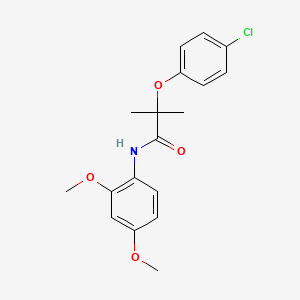
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMQ belongs to the class of tetrahydroquinoline derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activity through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which contributes to its antioxidant activity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which contributes to its anti-inflammatory activity. In addition, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various models of disease, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel synthetic analogs of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties. Another area of interest is the investigation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Additionally, the elucidation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's mechanism of action at the molecular level could provide valuable insights into its biological activity and potential therapeutic applications.
Métodos De Síntesis
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2,3-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction yields 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline as a white solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-11-5-9-14(17(16)22-2)18(20)19-12-6-8-13-7-3-4-10-15(13)19/h3-5,7,9-11H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSKXHAYFWIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)




![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)